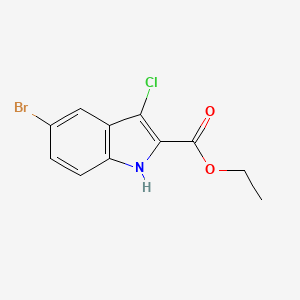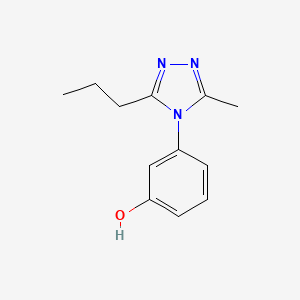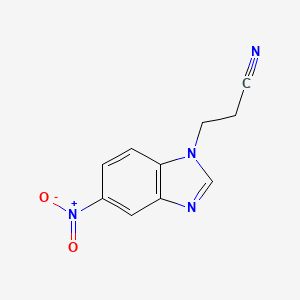
4-(3-Propyl-1,2,4-triazol-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Propyl-1,2,4-triazol-4-yl)phenol is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a phenol group attached to a triazole ring substituted with a propyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Propyl-1,2,4-triazol-4-yl)phenol typically involves the following steps:
Formation of 1,2,4-Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine with a suitable carboxylic acid or its derivatives.
Substitution Reaction: The phenol group is introduced through a substitution reaction where the triazole ring reacts with a phenol derivative under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Propyl-1,2,4-triazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form aminotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenol group or the triazole ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenols.
Reduction Products: Aminotriazoles and other reduced derivatives.
Substitution Products: Alkylated or aminated derivatives of the phenol or triazole ring.
Wissenschaftliche Forschungsanwendungen
4-(3-Propyl-1,2,4-triazol-4-yl)phenol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-(3-Propyl-1,2,4-triazol-4-yl)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to enzymes and receptors. The triazole ring can participate in metal coordination, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
4-(3-Propyl-1,2,4-triazol-4-yl)phenol is compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents and functional groups.
Phenol derivatives: Compounds with similar phenol groups but different heterocyclic structures.
Propyl-substituted triazoles: Variants with different substituents on the triazole ring.
The uniqueness of this compound lies in its specific combination of the phenol group and the triazole ring with a propyl substituent, which influences its chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(3-propyl-1,2,4-triazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-11-13-12-8-14(11)9-4-6-10(15)7-5-9/h4-8,15H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKQVVBVYHYIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=CN1C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylic acid](/img/structure/B7841305.png)




![1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B7841343.png)




